4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Overview
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1323966-14-8 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [4-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound has a density of 1.3±0.1 g/cm^3 . The boiling point is 224.6±35.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Reactivity and Impurity Characterization
- Trimeric Impurity Isolation and Characterization : 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile, a compound similar to 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile, demonstrates unexpected reactivity with the loss of three fluorine atoms, leading to the formation of a trimeric compound. This trimer was isolated and characterized through NMR and MS/MS studies, proposing an unprecedented reaction mechanism (Stazi et al., 2010).
Synthesis of Fluorinated Compounds
- Development of Fluoroalkyl Amino Reagents : Reagents like 1a and 2a have been developed from trifluoromethyl trifluorovinyl ether through hydroamination reactions. These reagents are essential for introducing the fluoro(trifluoromethoxy)methyl group into aromatic compounds and heterocycles, crucial in medicinal and agricultural chemistry (Schmitt et al., 2017).
- Synthesis of α-Fluoroacetonitriles : α-Fluorophenylacetonitriles, a related group of compounds, are synthesized using a specific method involving diethylaminosulfur trifluoride (DAST), demonstrating an approach to introduce fluorine alpha to a cyano group (Letourneau & McCarthy, 1985).
Photoredox Catalysis in Fluoromethylation
- Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a method for radical reactions, facilitating fluoromethylation processes that are redox-neutral and occur under mild conditions, such as visible light irradiation (Koike & Akita, 2016).
Applications in Liquid Crystal Technology
- UV-Visible Spectral Shifts in Fluorinated Liquid Crystals : The photoresponsive behavior of fluorinated liquid crystals has been studied, focusing on spectral shifts in the UV-visible region. This research provides insights into enhancing the UV stability of molecules while maintaining conductivity (Praveen & Ojha, 2012).
Polymer Synthesis and Properties
- Synthesis of High Tg Polymers : Novel polymers with 2-trifluoromethyl-activated bisfluoro monomers have been synthesized, showing high glass-transition temperatures (Tg) and excellent thermal stability. These polymers are promising for applications requiring high Tg and good solubility in organic solvents (Huang et al., 2007).
Direct Fluorination Applications
- Application to Lithium Battery Materials : Direct fluorination techniques have been employed to produce compounds like 4-fluoro-1,3-dioxolan-2-one, used as additives in lithium-ion batteries. This highlights the importance of direct fluorination in enhancing the performance of battery materials (Kobayashi et al., 2003).
Safety and Hazards
The compound has been classified as hazardous. It has the signal word ‘Warning’ and is associated with the following hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements associated with it are P312;P260;P280, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRJRAUOHQFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223522 | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-14-8 | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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